Bienvenue dans la boutique en ligne BenchChem!

TLK19781

Insulin Resistance HIV Protease Inhibitor GLUT4

TLK19781 is the only small molecule IR activator proven to reverse HIV protease inhibitor-induced insulin resistance in vitro and in vivo. Its glucose-dependent mechanism potentiates insulin action solely under hyperglycemic conditions, eliminating hypoglycemia risk. Ideal for dissecting IR signaling vs. PPARγ pathways. Available in high purity for preclinical R&D.

Molecular Formula C33H24Cl2N4O13S4
Molecular Weight 883.7 g/mol
Cat. No. B1683192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTLK19781
SynonymsTLK19781;  TLK 19781;  TLK-19781; 
Molecular FormulaC33H24Cl2N4O13S4
Molecular Weight883.7 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)NC5=CC(=C(C=C5)Cl)S(=O)(=O)O)S(=O)(=O)NC6=CC(=C(C=C6)Cl)S(=O)(=O)O)O
InChIInChI=1S/C33H24Cl2N4O13S4/c34-27-7-3-21(13-31(27)55(47,48)49)38-53(43,44)23-11-17-9-19(1-5-25(17)29(40)15-23)36-33(42)37-20-2-6-26-18(10-20)12-24(16-30(26)41)54(45,46)39-22-4-8-28(35)32(14-22)56(50,51)52/h1-16,38-41H,(H2,36,37,42)(H,47,48,49)(H,50,51,52)
InChIKeySJIOPXRFHRQRRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TLK19781: A Non-Peptide Small Molecule Insulin Receptor Activator for Insulin Resistance Research


TLK19781 (CAS 309932-60-3) is a non-peptide small molecule insulin receptor (IR) activator [1]. It is characterized by a naphthalene sulfonic acid scaffold and functions as an insulin sensitizer rather than a direct insulin mimetic [1]. The compound enhances insulin-stimulated GLUT4 translocation and glucose transport in cell and animal models of insulin resistance, particularly those induced by HIV protease inhibitors [2]. TLK19781 demonstrates oral bioavailability and has been evaluated in both rodent models of PI-induced insulin resistance and in diabetic mice, showing the ability to potentiate insulin action without increasing hypoglycemia risk [2][3].

Why TLK19781 Cannot Be Replaced by Generic Insulin Sensitizers in IR Activation Studies


TLK19781 occupies a distinct pharmacological niche among insulin sensitizers. Unlike PPARγ agonists (e.g., thiazolidinediones) that act downstream of the insulin receptor and carry cardiovascular and weight gain liabilities, TLK19781 directly targets the insulin receptor tyrosine kinase domain to enhance insulin signaling [1]. Furthermore, its mechanism of action is distinct from other small molecule IR activators such as TLK16998, which synergizes with insulin via separate pathways [2]. Crucially, TLK19781 demonstrates glucose-dependent efficacy, potentiating insulin action only under hyperglycemic conditions, thereby avoiding the hypoglycemia risk inherent to insulin and insulin secretagogues [1]. These mechanistic and safety differentiators preclude simple substitution with metformin, thiazolidinediones, or other IR activators in studies requiring specific IR sensitization without hypoglycemia.

TLK19781: Quantitative Evidence Guide for Scientific Selection vs. Comparators


TLK19781 Reverses PI-Induced Insulin Resistance: Quantitative Comparison to Vehicle in GLUT4 Translocation and Glucose Transport

In cultured cells made insulin-resistant by HIV protease inhibitor (PI) treatment, TLK19781 significantly increased insulin-stimulated GLUT4 plasma membrane content and enhanced glucose transport compared to vehicle-treated controls [1].

Insulin Resistance HIV Protease Inhibitor GLUT4

TLK19781 Enhances Insulin-Mediated Glucose Lowering Without Hypoglycemia: Quantitative Comparison to Insulin Alone in Diabetic Mice

In STZ-diabetic mice, TLK19781 combined with insulin (1 U/kg) reduced glucose area under the curve (AUC) by 46% compared to insulin alone [1]. In db/db mice, the combination reduced glucose AUC by 27% versus 2 U/kg insulin alone [1]. Importantly, TLK19781 alone (up to 30 mg/kg) had no effect on glucose lowering, confirming its role as an insulin sensitizer [1]. Furthermore, the combination did not increase hypoglycemia risk in normoglycemic mice, even at high insulin doses [1].

Diabetes Hypoglycemia Insulin Sensitizer

TLK19781 Demonstrates Oral Bioavailability and In Vivo Efficacy in PI-Induced Insulin Resistance Model

Oral administration of TLK19781 in rats made insulin resistant by the HIV protease inhibitor indinavir improved glucose tolerance by 25% (p<0.05) and decreased plasma insulin by 60% (p<0.01) after 30 minutes compared to control . This demonstrates both oral bioavailability and the ability to reverse PI-induced metabolic dysfunction.

Oral Bioavailability Protease Inhibitor Insulin Resistance

TLK19781 Exhibits Glucose-Dependent Insulin Sensitization via Differential Akt Phosphorylation

Mechanistically, TLK19781 enhanced insulin's effects on IR phosphorylation in both healthy and diabetic mice, but potentiated Akt phosphorylation only in diabetic (hyperglycemic) mice, not in normoglycemic mice [1]. This glucose-dependent signaling differential correlates with the compound's safety profile, as it does not increase hypoglycemia risk.

Insulin Signaling Akt Phosphorylation Glucose-dependent Efficacy

TLK19781: Optimized Research Applications in Insulin Resistance and Diabetes Models


Investigating HIV Protease Inhibitor-Induced Insulin Resistance

TLK19781 is the compound of choice for studying PI-induced insulin resistance reversal, as it is the only small molecule IR activator with demonstrated efficacy in both in vitro and in vivo models of this clinically significant condition [1]. Its ability to restore GLUT4 translocation and improve glucose tolerance in the presence of PIs makes it invaluable for research on drug-induced metabolic dysfunction [1].

Evaluating Insulin Sensitizers with Minimal Hypoglycemia Risk

For studies requiring enhanced insulin action without the confounding variable of hypoglycemia, TLK19781 provides a unique tool. Its glucose-dependent signaling ensures that insulin potentiation occurs primarily under hyperglycemic conditions, making it ideal for safety pharmacology assessments and combination therapy research [2].

Exploring Direct Insulin Receptor Activation vs. PPARγ Agonism

TLK19781 serves as a key reference compound for studies comparing direct IR activation to downstream insulin sensitization mechanisms (e.g., PPARγ agonists). Its distinct pharmacological profile allows researchers to dissect the contributions of proximal versus distal insulin signaling pathways in glucose homeostasis [2].

Oral Bioavailability Studies in Insulin Resistance Models

Given its demonstrated oral activity in rodent models of insulin resistance, TLK19781 is suitable for pharmacokinetic/pharmacodynamic studies evaluating orally administered IR activators. This is particularly relevant for preclinical development of oral insulin sensitizers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for TLK19781

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.